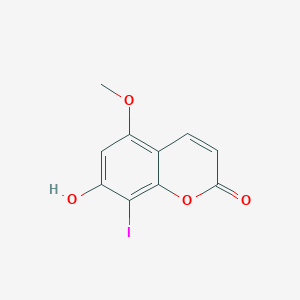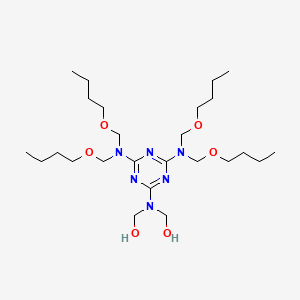
Methanol, (4,6-bis(bis(butoxymethyl)amino)-s-triazin-2-ylimino)di-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanol, (4,6-bis(bis(butoxymethyl)amino)-s-triazin-2-ylimino)di- is a complex organic compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring multiple butoxymethyl groups and a triazine core, makes it an interesting subject for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanol, (4,6-bis(bis(butoxymethyl)amino)-s-triazin-2-ylimino)di- typically involves the nucleophilic substitution of cyanuric chloride with butoxymethylamine. The reaction is carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane under reflux conditions. The reaction yields the desired product in moderate to high yields, depending on the reaction conditions and the purity of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
化学反应分析
Types of Reactions
Methanol, (4,6-bis(bis(butoxymethyl)amino)-s-triazin-2-ylimino)di- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxymethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield oxides, reduction reactions yield reduced derivatives, and substitution reactions yield substituted triazine derivatives .
科学研究应用
Methanol, (4,6-bis(bis(butoxymethyl)amino)-s-triazin-2-ylimino)di- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of Methanol, (4,6-bis(bis(butoxymethyl)amino)-s-triazin-2-ylimino)di- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with key proteins involved in cell signaling and metabolism .
相似化合物的比较
Similar Compounds
Hexamethylmelamine: Known for its antitumor properties.
2-amino-4-morpholino-s-triazine: Used clinically to treat lung and breast cancer.
Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine with significant biological activity.
Uniqueness
Methanol, (4,6-bis(bis(butoxymethyl)amino)-s-triazin-2-ylimino)di- stands out due to its unique structure, which imparts distinct chemical and biological properties. The presence of multiple butoxymethyl groups enhances its solubility and reactivity, making it a valuable compound for various applications .
属性
CAS 编号 |
74037-60-8 |
|---|---|
分子式 |
C25H50N6O6 |
分子量 |
530.7 g/mol |
IUPAC 名称 |
[[4,6-bis[bis(butoxymethyl)amino]-1,3,5-triazin-2-yl]-(hydroxymethyl)amino]methanol |
InChI |
InChI=1S/C25H50N6O6/c1-5-9-13-34-19-30(20-35-14-10-6-2)24-26-23(29(17-32)18-33)27-25(28-24)31(21-36-15-11-7-3)22-37-16-12-8-4/h32-33H,5-22H2,1-4H3 |
InChI 键 |
VTUAPWNTTCBHIA-UHFFFAOYSA-N |
规范 SMILES |
CCCCOCN(COCCCC)C1=NC(=NC(=N1)N(CO)CO)N(COCCCC)COCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


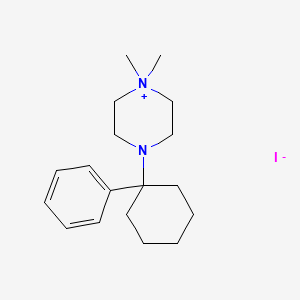
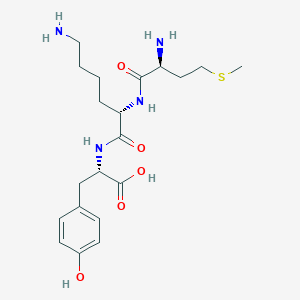
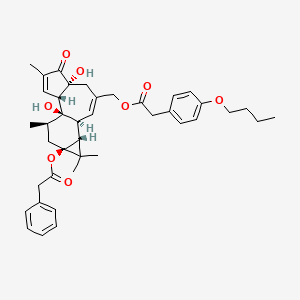
![{4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14446468.png)

![6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14446473.png)
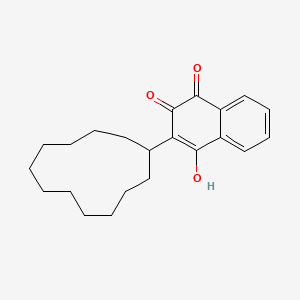
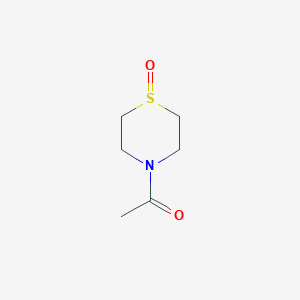
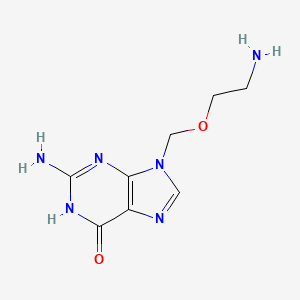
![7-Methyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14446482.png)
![Bis[(4-methoxyphenyl)methyl]ditellane](/img/structure/B14446487.png)
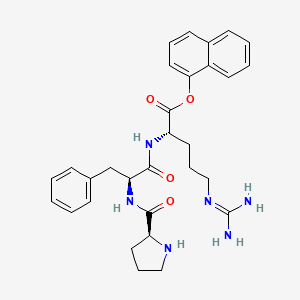
![3-({1-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxy)prop-1-ene](/img/structure/B14446508.png)
